molecular formula C20H16N4O4 B2406205 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol CAS No. 308294-76-0

7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol

Cat. No. B2406205
CAS RN: 308294-76-0
M. Wt: 376.372
InChI Key: IMWNEYJBYYRRFU-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including an isoxazole ring, a nitrophenyl group, and a quinolinol group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-methylisoxazole, a component of the compound, include a melting point of 59-61 °C and a molecular weight of 98.10 .

Scientific Research Applications

Antimalarial Activity

A significant application of related compounds involves antimalarial activity. Research conducted by Werbel et al. (1986) on a series of compounds, including those similar to the chemical , demonstrated notable effectiveness against malaria, particularly Plasmodium berghei infections in mice. Their findings also highlighted the compounds' potential for extended protection against infection following oral administration, encouraging clinical trials in humans (Werbel et al., 1986).

Antimicrobial and Larvicidal Activities

The compounds closely related to 7-(((5-Methylisoxazol-3-yl)amino)(3-nitrophenyl)methyl)quinolin-8-ol have shown promising antimicrobial and mosquito larvicidal activities. Rajanarendar et al. (2010) synthesized a series of compounds that exhibited good antibacterial and antifungal activities, comparable to standard antibiotics. Additionally, some of these compounds were lethal to mosquito larvae, specifically Culex quinquefasciatus (Rajanarendar et al., 2010).

Inhibiting Gram-Negative Pathogens

A study by Enquist et al. (2012) identified a compound, 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol INP1750, as a potential inhibitor of type III secretion in the Gram-negative pathogen Yersinia pseudotuberculosis. The research also found that the most potent compounds targeted both extracellular and intracellular pathogens, including Chlamydia trachomatis, in cell-based infection models (Enquist et al., 2012).

Anticancer Activity

Research into related quinoline compounds has also explored their potential in cancer treatment. Reddy et al. (2015) designed and synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, some of which demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antimicrobial Efficacy of Metal Chelates

Alothman et al. (2020) studied Cu(II), Ni(II), and Co(II) azo chelates of 7-((3-phenyl-4,5-dihydroisoxazol-5-yl)methyl)quinolin-8-ol. These metal chelates exhibited significant in vitro antimicrobial efficacy, offering insights into the potential use of such compounds in antimicrobial applications (Alothman et al., 2020).

properties

IUPAC Name

7-[[(5-methyl-1,2-oxazol-3-yl)amino]-(3-nitrophenyl)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-12-10-17(23-28-12)22-18(14-4-2-6-15(11-14)24(26)27)16-8-7-13-5-3-9-21-19(13)20(16)25/h2-11,18,25H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWNEYJBYYRRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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